4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-2-one
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Overview
Description
4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-2-one is a fluorinated heterocyclic compound It is known for its unique chemical structure, which includes a pyridine ring substituted with fluorine and trifluoromethyl groups, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-2-one typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through various methods, including the reaction of pentafluoropyridine with nucleophiles such as sodium azide.
Introduction of Fluorine and Trifluoromethyl Groups: Fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide.
Formation of the Piperazine Ring: The piperazine ring is formed through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process .
Chemical Reactions Analysis
Types of Reactions
4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with nucleophiles replacing fluorine atoms.
Scientific Research Applications
4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-2-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of GlyT1 inhibitors for treating schizophrenia.
Biological Research: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Pharmaceutical Research: It serves as a lead compound for drug discovery and development, particularly for central nervous system disorders.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-2-one involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide: This compound also contains a trifluoromethyl-substituted pyridine ring and a piperazine ring, but with different substituents.
4-Amino-2-(trifluoromethyl)pyridine: This compound has a similar pyridine ring structure but with an amino group instead of a piperazine ring.
Uniqueness
4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-2-one is unique due to its specific substitution pattern and the presence of both fluorine and trifluoromethyl groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C10H9F4N3O |
---|---|
Molecular Weight |
263.19 g/mol |
IUPAC Name |
4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-2-one |
InChI |
InChI=1S/C10H9F4N3O/c11-7-3-6(10(12,13)14)4-16-9(7)17-2-1-15-8(18)5-17/h3-4H,1-2,5H2,(H,15,18) |
InChI Key |
CCXHSHSYODBVGC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(=O)N1)C2=C(C=C(C=N2)C(F)(F)F)F |
Origin of Product |
United States |
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